Dimethyl 5-aminocyclohexane-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-aminocyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a derivative of cyclohexane, featuring two ester groups and an amino group attached to the cyclohexane ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-aminocyclohexane-1,3-dicarboxylate typically involves the esterification of 5-aminocyclohexane-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-aminocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Dimethyl 5-aminocyclohexane-1,3-dicarboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 5-aminocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active metabolites that interact with various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: A bio-based compound used in polymer synthesis.
Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.
Dimethyl isophthalate: Used in the synthesis of high-performance polymers.
Uniqueness
Dimethyl 5-aminocyclohexane-1,3-dicarboxylate is unique due to its combination of ester and amino functional groups, which provide a versatile platform for various chemical reactions and applications. Its cyclohexane ring structure also imparts specific steric and electronic properties that differentiate it from other similar compounds .
Properties
CAS No. |
313683-57-7 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
dimethyl 5-aminocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8H,3-5,11H2,1-2H3 |
InChI Key |
MJFSLXMVQQOYMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CC(C1)N)C(=O)OC |
Origin of Product |
United States |
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